3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate

Lanthanide Metallomesogens Schiff Base Ligands Columnar Liquid Crystals

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate (CAS 648907-70-4) is a polycatenar mesogenic ester featuring a 3-formyl-4-hydroxyphenyl headgroup linked to a 3,4,5-tris(tetradecyloxy)benzoyl scaffold, with the molecular formula C₅₆H₉₄O₇ and a molecular weight of 879.34 g·mol⁻¹. This compound is primarily employed as a designer aldehyde precursor for generating polydentate Schiff base ligands in lanthanide coordination chemistry, where the aldehyde moiety enables imine condensation while the three tetradecyloxy chains impart the peripheral density required for thermotropic columnar liquid crystallinity.

Molecular Formula C56H94O7
Molecular Weight 879.3 g/mol
CAS No. 648907-70-4
Cat. No. B12604816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
CAS648907-70-4
Molecular FormulaC56H94O7
Molecular Weight879.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O
InChIInChI=1S/C56H94O7/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-60-53-46-49(56(59)63-51-40-41-52(58)50(45-51)48-57)47-54(61-43-38-35-32-29-26-23-20-17-14-11-8-5-2)55(53)62-44-39-36-33-30-27-24-21-18-15-12-9-6-3/h40-41,45-48,58H,4-39,42-44H2,1-3H3
InChIKeyZWEBXVMLIHOOBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate (CAS 648907-70-4): A Multifunctional Mesogenic Building Block for Metallomesogen Design


3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate (CAS 648907-70-4) is a polycatenar mesogenic ester featuring a 3-formyl-4-hydroxyphenyl headgroup linked to a 3,4,5-tris(tetradecyloxy)benzoyl scaffold, with the molecular formula C₅₆H₉₄O₇ and a molecular weight of 879.34 g·mol⁻¹ . This compound is primarily employed as a designer aldehyde precursor for generating polydentate Schiff base ligands in lanthanide coordination chemistry, where the aldehyde moiety enables imine condensation while the three tetradecyloxy chains impart the peripheral density required for thermotropic columnar liquid crystallinity . It also belongs to a broader family of dendron building blocks derived from 3,4,5-tris(tetradecyloxy)benzoic acid, whose phase behavior is systematically governed by the degree of branching and hydrogen-bonding capacity of the focal substituent .

Why 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate Cannot Be Replaced by a Generic Aldehyde or Alternative Alkoxy Benzoate


Substituting this compound with a simple aromatic aldehyde or a mono-alkoxybenzoate ester forfeits the simultaneous requirements of (i) a reactive formyl group ortho to a phenolic –OH for stable imine chelate formation, (ii) an ester-based rigid core for anisotropic molecular shape, and (iii) three C₁₄ peripheral chains providing the critical alkyl-chain volume fraction necessary to induce columnar mesomorphism in the resulting metal complexes . Analogs with shorter chains (e.g., dodecyloxy or decyloxy) fail to generate the same mesophase type or temperature range, while analogs lacking the 3-formyl-4-hydroxyphenyl ester substitution pattern cannot condense with 1,3-diamino-2-propanol to form the specific Ln₂L₂ dinuclear architecture that exhibits a rectangular columnar mesophase over a broad thermal window . In addition, generic esters of 3,4,5-tris(tetradecyloxy)benzoic acid bearing different focal groups (e.g., methyl, ethyl, or benzyl esters) display divergent phase behavior because liquid crystallinity in this dendron series is directly influenced by the hydrogen-bonding and steric profile of the focal unit .

Quantitative Differentiation Evidence: 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate vs. Structural Analogs


Schiff Base Precursor Specificity: Exclusive Formation of Rectangular Columnar Ln₂L₂ Metallomesogens

Condensation of 3-formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate with 1,3-diamino-2-propanol yields the Schiff base ligand LH₃, which upon reaction with Ln(III) acetate salts (Ln = Nd, Sm, Gd) forms dinuclear Ln₂L₂ complexes exhibiting a rectangular columnar mesophase over a broad temperature range . In contrast, analogous dinuclear lanthanide Schiff base complexes based on 4-decyloxysalicylidene scaffolds (e.g., N,N′-di-(4-decyloxysalicylidene)-1′,6′-diaminohexane) form only a smectic-B mesophase, and related lanthanide nitrate–Schiff base complexes bearing dodecyl sulfate counterions display a SmA phase rather than a columnar architecture .

Lanthanide Metallomesogens Schiff Base Ligands Columnar Liquid Crystals

Lanthanide Ion Compatibility: Proven Nd, Sm, and Gd Complexation vs. Limited Scope of Alternative Ligands

The Schiff base derived from this compound successfully complexes trivalent ions from the first half of the lanthanide series (Nd³⁺, Sm³⁺, Gd³⁺), producing stable, neutral dinuclear Ln₂L₂ metallomesogens . By comparison, the mesomorphic salen-type Schiff base N,N′-di-(4-decyloxysalicylidene)-1′,6′-diaminohexane (H₂L²) forms Ln(III) nitrate complexes of stoichiometry [Ln₂(L²H₂)₃(NO₃)₄](NO₃)₂ across nine lanthanides (La through Ho), yet none of these complexes exhibit liquid crystallinity . The target compound-derived ligand thus uniquely balances sufficient coordination flexibility with the preservation of mesomorphic character.

Rare Earth Coordination Paramagnetic Metallomesogens Lanthanide Series Selectivity

Functional Group Advantage over Non-Aldehyde 3,4,5-Tris(tetradecyloxy)benzoate Esters for Downstream Derivatization

A systematic study by Gruzdev et al. established that the liquid-crystalline properties of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid are determined by the degree of branching and the nature of the focal functional group, where aldehydes and carboxylic acids differ in their hydrogen-bonding capacity and consequent phase behavior . 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate uniquely combines an aldehyde focal group for Schiff base formation with a phenolic –OH that contributes to intramolecular hydrogen bonding upon imine formation (O–H···N═C), a feature absent in simple alkyl or benzyl 3,4,5-tris(tetradecyloxy)benzoates. Non-aldehyde esters in this series (e.g., ethyl, benzyl, or acid-terminated) are restricted to polyester or dendrimer synthesis pathways and cannot serve as direct Schiff base precursors .

Dendron Synthesis Focal Point Functionalization Reactive Building Blocks

LogP (17.66) as a Determinant of Solubility and Processing Behavior vs. Shorter-Chain or Mono-Alkoxy Analogs

The calculated LogP for 3-formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate is 17.66 with a polar surface area (PSA) of 91.29 Ų . By comparison, the mono-tetradecyloxy analog 4-(tetradecyloxy)benzoic acid 4-formyl-3-hydroxyphenyl ester (CAS 389621-89-0; C₂₈H₃₈O₅; MW 454.61) has a significantly lower LogP (estimated ~9–10 based on typical LogP increments of ~0.5 per methylene unit), reflecting the loss of two C₁₄ chains. The target compound's high LogP ensures preferential solubility in nonpolar organic solvents (e.g., toluene, dichloromethane, chloroform) and compatibility with hydrophobic processing environments, while the lower LogP of mono-alkoxy analogs can lead to limited solubility or phase separation in nonpolar media.

Lipophilicity Optimization Solubility Parameter Solution Processability

Higher Generation Dendrimeric Ligand Precursor Compatibility for Spin Crossover Fe(III) Systems

Derivatives of 3-formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate serve as precursors for second-generation dendrimeric Fe(III) spin crossover complexes. The ligand precursor 3,5-di[3,4,5-tris(tetradecyloxy)benzoyloxy]benzoyl-4-oxy-2-hydroxybenzaldehyde, prepared using the target compound as a key intermediate, forms [Fe(L)₂]⁺X⁻ complexes (X = Cl⁻, ClO₄⁻, PF₆⁻) that exhibit counterion-dependent spin transition behavior between 4.2–300 K . The [Fe(L)₂]⁺Cl⁻ complex shows 98% high-spin Fe(III) at low temperature with antiferromagnetic ordering below 7 K, while the ClO₄⁻ analog displays partial spin crossover above 150 K with 77% low-spin at 10.2 K . In contrast, first-generation dendrimeric Fe(III) complexes with fewer peripheral alkoxy chains exhibit simpler magnetic behavior without the pronounced counterion sensitivity observed in the second-generation system .

Spin Crossover Complexes Dendrimeric Ligands Iron(III) Magnetic Materials

Proven Application Scenarios for 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate in Advanced Materials R&D


Synthesis of Dinuclear Lanthanide Metallomesogens Exhibiting Rectangular Columnar Mesophases

This compound is the definitive aldehyde precursor for constructing the Schiff base ligand LH₃ via condensation with 1,3-diamino-2-propanol, which subsequently yields dinuclear Ln₂L₂ complexes (Ln = Nd, Sm, Gd) with a rectangular columnar mesophase stable over a broad temperature range . No alternative aldehyde has been reported to produce this specific mesophase architecture with the same Ln ions, making this compound irreplaceable for fundamental studies of columnar lanthanidomesogens and their anisotropic magnetic or optical properties.

Building Block for Second-Generation Dendrimeric Spin Crossover Fe(III) Complexes

The compound serves as a key intermediate in preparing polycatenar salicylidene-based ligands for Fe(III) dendrimeric complexes that exhibit counterion-tunable spin crossover behavior between 4.2 and 300 K. The resulting [Fe(L)₂]⁺X⁻ systems demonstrate high-spin fractions ranging from 23% to 98% depending on the counterion (Cl⁻ vs. ClO₄⁻), with magnetic ordering temperatures of 7–10.2 K . This application scenario cannot be addressed by simpler mono- or di-alkoxybenzoate esters, which lack the peripheral chain density needed for the second-generation dendrimeric architecture.

Design of Hydrogen-Bonded Dendron Libraries with Tunable Liquid Crystallinity

As part of the broader 3,4,5-tris(tetradecyloxy)benzoate dendron family, this compound's focal aldehyde and phenolic –OH groups enable systematic studies of how hydrogen-bonding capacity and branching degree influence mesophase formation . Researchers can use this compound to compare phase behavior against carboxylic acid, benzyl ester, or methyl ester focal analogs within the same dendron series, isolating the contribution of the aldehyde-phenol motif to the overall liquid crystalline phase diagram.

Precursor for Catalytic and Biomedical Organometallic Complexes

The 3-formyl-4-hydroxyphenyl moiety is a versatile metal-binding fragment that appears in diverse bioactive and catalytic organometallic systems, including organotin(IV) carboxylates with mosquito larvicidal activity . Although the target compound itself has not been directly evaluated in such bioassays, its aldehyde-phenol ester architecture positions it as a viable precursor for generating Schiff base ligands that can coordinate transition metals and lanthanides for catalytic or biomedical screening programs.

Quote Request

Request a Quote for 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.